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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

Cat. No.: B071615 Get Quote

The azepane scaffold is a key structural motif in many biologically active compounds, valued

for its three-dimensional architecture which can lead to high-affinity interactions with biological

targets. The presence of a 4-methoxyphenyl group on the azepane ring in 2-(4-
Methoxyphenyl)azepane suggests potential interactions with targets that recognize aryl

moieties, such as monoamine transporters and G-protein coupled receptors.

Given the pharmacological data available for structurally similar compounds, this guide will

focus on the potential of 2-(4-Methoxyphenyl)azepane as an inhibitor of the norepinephrine

transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These

transporters are critical for regulating neurotransmitter levels in the central nervous system and

are important targets for the treatment of various neurological and psychiatric disorders.

Comparative Analysis of Biological Activity
To contextualize the potential activity of 2-(4-Methoxyphenyl)azepane, this section presents

quantitative data for a structurally related N-benzylated bicyclic azepane derivative that has

been evaluated for its inhibitory effects on monoamine transporters.

Table 1: Monoamine Transporter Inhibition by a Bicyclic Azepane Derivative[1][2]
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Compound Target IC50 (nM)

(R,R)-N-benzylated bicyclic

azepane

NET (Norepinephrine

Transporter)
60 ± 7

DAT (Dopamine Transporter) 230 ± 12

SERT (Serotonin Transporter) 250 ± 32

The data in Table 1 indicates that N-substituted azepanes can be potent inhibitors of

monoamine transporters. The (R,R)-enantiomer of the N-benzylated bicyclic azepane shows

the highest potency for NET, with significant activity also observed at DAT and SERT.[1] This

suggests that 2-(4-Methoxyphenyl)azepane, possessing a similar core structure, may also

exhibit inhibitory activity against these transporters. The specific nature and potency of this

activity would be influenced by the 4-methoxyphenyl substituent.

Signaling Pathways and Experimental Workflows
To facilitate the experimental investigation of 2-(4-Methoxyphenyl)azepane, the following

diagrams illustrate the relevant signaling pathway and experimental workflows for assessing

monoamine transporter inhibition.
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Dopamine signaling pathway at the synapse.
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Workflow for a radioligand binding assay.
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Workflow for a monoamine transporter uptake inhibition assay.
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Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of 2-(4-
Methoxyphenyl)azepane's activity. The following are generalized protocols for radioligand

binding and neurotransmitter uptake assays for the dopamine, norepinephrine, and serotonin

transporters.

Protocol 1: Radioligand Binding Assay for Monoamine
Transporters[3][4][5][6]
Objective: To determine the binding affinity (Ki) of 2-(4-Methoxyphenyl)azepane for DAT, NET,

and SERT.

Materials:

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

Non-specific binding inhibitors: GBR 12909 for DAT, Desipramine for NET, Fluoxetine for

SERT.

Test compound: 2-(4-Methoxyphenyl)azepane.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Ice-cold Assay Buffer.

96-well microplates.

Glass fiber filters.

Cell harvester.

Liquid scintillation counter and scintillation fluid.

Procedure:
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Preparation:

Thaw the cell membrane aliquots on ice.

Prepare serial dilutions of 2-(4-Methoxyphenyl)azepane in Assay Buffer.

Prepare solutions of the radioligand and non-specific binding inhibitor in Assay Buffer.

Assay Setup (in triplicate in a 96-well plate):

Total Binding: Add Assay Buffer, radioligand, and cell membrane suspension.

Non-specific Binding: Add the corresponding non-specific binding inhibitor, radioligand,

and cell membrane suspension.

Test Compound: Add the 2-(4-Methoxyphenyl)azepane dilution, radioligand, and cell

membrane suspension.

Incubation:

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a

sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[3][4]

Filtration:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Quickly wash the filters multiple times with ice-cold Wash Buffer.[3]

Quantification:

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the 2-(4-
Methoxyphenyl)azepane concentration.

Determine the IC50 value (the concentration that inhibits 50% of specific binding) using

non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay[4]
[7][8][9]
Objective: To determine the functional inhibitory potency (IC50) of 2-(4-
Methoxyphenyl)azepane on DAT, NET, and SERT activity.

Materials:

Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).

Radiolabeled substrates: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, [³H]Serotonin

for SERT.

Non-specific uptake inhibitors: Nomifensine for DAT, Desipramine for NET, Fluoxetine for

SERT.

Test compound: 2-(4-Methoxyphenyl)azepane.

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

Wash Buffer: Ice-cold Uptake Buffer.

96-well cell culture plates.

Scintillation counter and scintillation fluid or a fluorescence plate reader for non-radioactive

assays.

Procedure:
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Cell Plating:

Plate the cells in 96-well plates and grow to a confluent monolayer.

Assay Preparation:

On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

Prepare serial dilutions of 2-(4-Methoxyphenyl)azepane in Uptake Buffer.

Pre-incubation:

Add the 2-(4-Methoxyphenyl)azepane dilutions to the wells and pre-incubate for a short

period (e.g., 10-20 minutes) at 37°C.[3]

Include control wells with buffer only (for 100% uptake) and a high concentration of a

known inhibitor (for non-specific uptake).

Uptake Initiation:

Initiate the uptake by adding the radiolabeled substrate to each well.

Incubation:

Incubate the plate at 37°C for a short, defined period to measure the initial rate of uptake

(e.g., 5-10 minutes).[3]

Termination of Uptake:

Rapidly terminate the uptake by aspirating the solution and washing the cells multiple

times with ice-cold Wash Buffer.

Quantification:

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
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Plot the percentage of specific uptake against the logarithm of the 2-(4-
Methoxyphenyl)azepane concentration.

Determine the IC50 value using non-linear regression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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